(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a chlorophenyl group, and a cyanopropenamide moiety
Mechanism of Action
Target of Action
The primary targets of the compound (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide are currently unknown. This compound is structurally similar to other indole derivatives, which are known to bind with high affinity to multiple receptors . .
Mode of Action
It is believed to act as a proton-transfer reagent, allowing the transfer of protons from one molecule to another. Additionally, it is believed to act as an electron-transfer reagent, allowing the transfer of electrons from one molecule to another.
Biochemical Pathways
The compound may affect various biochemical pathways. Indole derivatives, which are structurally similar to this compound, are known to have diverse biological activities
Result of Action
The molecular and cellular effects of the compound’s action are not yet knownIt is known that indole derivatives, which are structurally similar to this compound, have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide typically involves the reaction of benzylamine with 3-(3-chlorophenyl)-2-cyanoprop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide: Lacks the (E)-configuration, which may affect its biological activity and chemical reactivity.
N-benzyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide: Similar structure but with a different position of the chlorine atom, leading to different properties.
N-benzyl-3-(3-bromophenyl)-2-cyanoprop-2-enamide: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide is unique due to its specific (E)-configuration and the presence of both benzyl and chlorophenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide, with the molecular formula C17H13ClN2O and a molecular weight of 296.75 g/mol, is an organic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a benzyl group, a chlorophenyl moiety, and a cyano functional group, which contribute to its reactivity and pharmacological properties.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C17H13ClN2O |
Molecular Weight | 296.75 g/mol |
CAS Number | 1449411-08-8 |
The presence of the chlorine atom in the phenyl ring enhances the compound's reactivity and potential biological activity, making it a subject of interest in chemical and pharmaceutical research .
Biological Activity Overview
Research into the biological activity of this compound suggests various pharmacological properties, particularly in antimicrobial and anticancer domains. Similar compounds have demonstrated significant biological effects, including:
- Antimicrobial Activity : Compounds with structural similarities have shown effectiveness against various bacterial strains.
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. For instance, derivatives similar to this compound were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The results indicated that modifications in the structure could enhance antimicrobial properties .
Case Studies
-
Antitumor Studies : In a series of experiments involving lung cancer cell lines (A549, HCC827, NCI-H358), the compound was evaluated for its cytotoxic effects. The results indicated that it could significantly reduce cell viability in both two-dimensional (2D) and three-dimensional (3D) cultures, with IC50 values demonstrating its potential as an antitumor agent .
Cell Line IC50 (μM) Assay Type A549 6.26 ± 0.33 2D HCC827 20.46 ± 8.63 3D NCI-H358 6.48 ± 0.11 2D - Antimicrobial Efficacy : The compound was also tested against common pathogens such as E. coli and S. aureus. Results showed that it exhibited moderate to high antimicrobial activity, suggesting its potential use in treating infections caused by these bacteria .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group may play a crucial role in interacting with biological targets, potentially leading to disruptions in cellular processes such as DNA replication or protein synthesis.
Properties
IUPAC Name |
(E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWCPFMPOPVYKG-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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